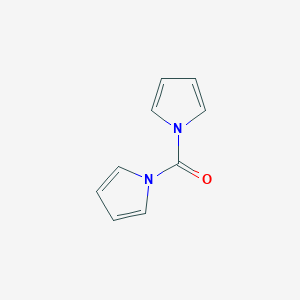
Di(1H-pyrrol-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La di(1H-pyrrol-1-yl)méthanone est un composé organique hétérocyclique de formule moléculaire C9H8N2O. Elle se caractérise par la présence de deux cycles pyrrole liés à un groupe carbonyle central.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la di(1H-pyrrol-1-yl)méthanone implique généralement la condensation du pyrrole avec un composé contenant un carbonyle dans des conditions de réaction spécifiques. Une méthode courante est la réaction du pyrrole avec le formaldéhyde en présence d'un catalyseur acide, qui favorise la formation du pont méthanone entre les deux cycles pyrrole .
Méthodes de production industrielle
Les méthodes de production industrielle de la di(1H-pyrrol-1-yl)méthanone ne sont pas bien documentées, probablement en raison de son utilisation spécialisée dans la recherche plutôt que dans les applications industrielles à grande échelle. Les principes de la synthèse organique et de la catalyse utilisés en laboratoire peuvent être mis à l'échelle pour la production industrielle si nécessaire.
Analyse Des Réactions Chimiques
Types de réactions
La di(1H-pyrrol-1-yl)méthanone subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des dérivés pyrrole correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe carbonyle en un groupe alcool.
Substitution : Des réactions de substitution électrophile peuvent se produire sur les cycles pyrrole, conduisant à la formation de divers dérivés substitués.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l'hydrure de lithium et d'aluminium (LiAlH4) sont utilisés.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés d'acide pyrrole-2-carboxylique, tandis que les réactions de substitution peuvent produire des composés pyrrole halogénés ou nitrés .
Applications de recherche scientifique
La di(1H-pyrrol-1-yl)méthanone a plusieurs applications dans la recherche scientifique :
Chimie : Elle est utilisée comme brique de construction dans la synthèse de composés hétérocycliques plus complexes.
Biologie : Les dérivés du composé sont étudiés pour leurs activités biologiques potentielles, y compris leurs propriétés antimicrobiennes et anticancéreuses.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant que pharmacophore dans le développement de médicaments.
Mécanisme d'action
Le mécanisme d'action de la di(1H-pyrrol-1-yl)méthanone et de ses dérivés implique des interactions avec diverses cibles moléculaires. Le groupe carbonyle central peut participer à la liaison hydrogène et à d'autres interactions avec les molécules biologiques, tandis que les cycles pyrrole peuvent participer à l'empilement π-π et à d'autres interactions non covalentes. Ces propriétés en font un composé polyvalent pour étudier les interactions moléculaires et développer de nouveaux agents thérapeutiques .
Applications De Recherche Scientifique
Di(1H-pyrrol-1-yl)methanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Mécanisme D'action
The mechanism of action of Di(1H-pyrrol-1-yl)methanone and its derivatives involves interactions with various molecular targets. The central carbonyl group can participate in hydrogen bonding and other interactions with biological molecules, while the pyrrole rings can engage in π-π stacking and other non-covalent interactions. These properties make it a versatile compound for studying molecular interactions and developing new therapeutic agents .
Comparaison Avec Des Composés Similaires
Composés similaires
Pyrrole-2-carboxaldéhyde : Structure similaire, mais avec un groupe aldéhyde au lieu d'un pont méthanone.
2,4-Diméthylpyrrole : Contient des groupes méthyle sur les cycles pyrrole, modifiant ses propriétés chimiques.
1,2-Bis((1H-pyrrol-2-yl)méthylène)hydrazine : Un composé apparenté avec un pont hydrazine au lieu d'un groupe carbonyle.
Unicité
La di(1H-pyrrol-1-yl)méthanone est unique en raison de son arrangement spécifique de deux cycles pyrrole liés par un groupe carbonyle. Cette structure confère une réactivité chimique distincte et un potentiel d'applications diverses dans la recherche et le développement .
Propriétés
Numéro CAS |
54582-33-1 |
|---|---|
Formule moléculaire |
C9H8N2O |
Poids moléculaire |
160.17 g/mol |
Nom IUPAC |
di(pyrrol-1-yl)methanone |
InChI |
InChI=1S/C9H8N2O/c12-9(10-5-1-2-6-10)11-7-3-4-8-11/h1-8H |
Clé InChI |
AVDNGGJZZVTQNA-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(C=C1)C(=O)N2C=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


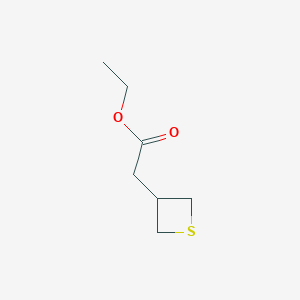
![5-Bromo-3,4-dimethylthieno[2,3-c]pyridazine-6-carbonitrile](/img/structure/B11769651.png)
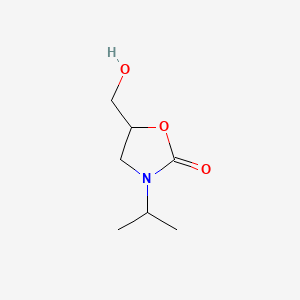
![2-(Trifluoromethyl)benzo[d]thiazol-7-amine](/img/structure/B11769671.png)
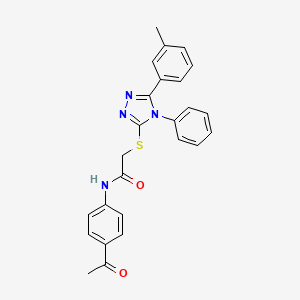
![3-Chloro-N-(2-chloro-5-(trifluoromethyl)phenyl)-6-methylbenzo[b]thiophene-2-carboxamide](/img/structure/B11769690.png)
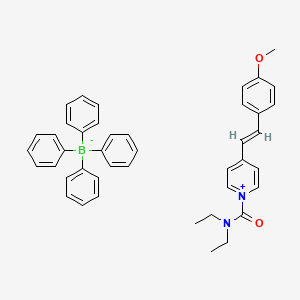
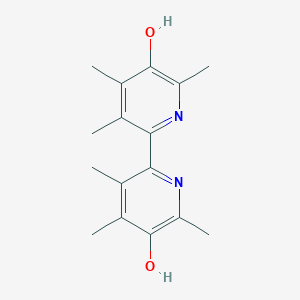
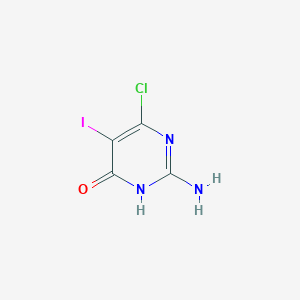

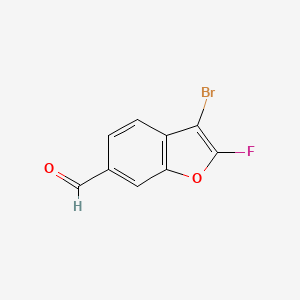


![1,2,4-Trimethyl-2,5-diazabicyclo[2.2.2]octane-3,6-dione](/img/structure/B11769728.png)
